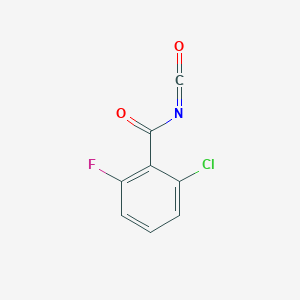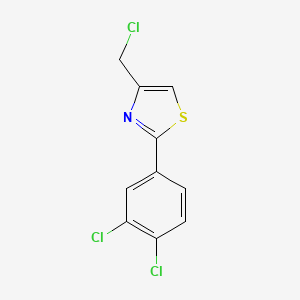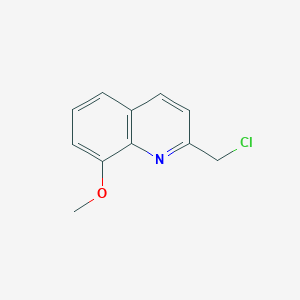
Isooctadecanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctadecanoyl chloride, is an organic compound belonging to the class of acyl chlorides. It is derived from heptadecanoic acid and is characterized by the presence of a 16-methyl group. This compound is used in various organic synthesis processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isooctadecanoyl chloride, can be synthesized through the reaction of heptadecanoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid is converted to its corresponding acyl chloride.
Industrial Production Methods: In industrial settings, the production of heptadecanoyl chloride, 16-methyl-, involves large-scale reactions using thionyl chloride or oxalyl chloride. The process is carried out in specialized reactors to ensure safety and efficiency. The product is then purified through distillation or crystallization techniques.
Types of Reactions:
Substitution Reactions: this compound, undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, heptadecanoyl chloride, 16-methyl-, hydrolyzes to form heptadecanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines under mild conditions to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Water: Hydrolyzes in the presence of water or aqueous base.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Heptadecanoic Acid: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
Isooctadecanoyl chloride, is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce the heptadecanoyl group into molecules.
Biology: Employed in the synthesis of biologically active molecules and lipids.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of heptadecanoyl chloride, 16-methyl-, involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the heptadecanoyl group into the target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group .
Comparaison Avec Des Composés Similaires
Heptadecanoic Acid: The parent compound from which heptadecanoyl chloride, 16-methyl-, is derived.
Palmitoyl Chloride: Another acyl chloride with a similar structure but shorter carbon chain.
Stearoyl Chloride: Similar acyl chloride with an 18-carbon chain.
Uniqueness: Isooctadecanoyl chloride, is unique due to the presence of the 16-methyl group, which can influence its reactivity and the properties of the resulting products. This structural feature can lead to different steric and electronic effects compared to other acyl chlorides .
Propriétés
Numéro CAS |
78851-23-7 |
|---|---|
Formule moléculaire |
C18H35ClO |
Poids moléculaire |
302.9 g/mol |
Nom IUPAC |
16-methylheptadecanoyl chloride |
InChI |
InChI=1S/C18H35ClO/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3 |
Clé InChI |
LFDKQJVNMJFNGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Azabicyclo[2.2.2]octane-4-carbonyl chloride](/img/structure/B8760000.png)
![4(3H)-Pyrimidinone, 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-morpholinyl)-](/img/structure/B8760016.png)




